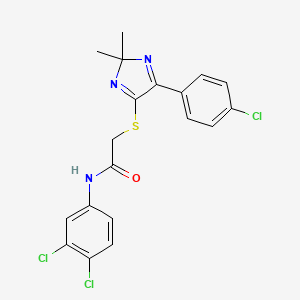

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

This compound is a thioacetamide derivative featuring a 4-chlorophenyl-substituted imidazole core and a 3,4-dichlorophenyl acetamide moiety. Its structure combines aromatic chlorinated groups with a sulfur-containing linkage, which is characteristic of bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRKNUOTFIEDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS Number: 899934-67-9) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.9 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 899934-67-9 |

| Molecular Formula | |

| Molecular Weight | 407.9 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert anti-inflammatory , antitumor , and antimicrobial effects.

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In particular, it reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a protective role against neuroinflammation .

- Antitumor Activity : Research indicates that derivatives of imidazole compounds often exhibit cytotoxic effects against cancer cell lines. The presence of the thioether moiety enhances the interaction with cellular proteins involved in apoptosis pathways .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against fungal strains, as similar derivatives have shown significant antifungal effects in previous studies .

Case Study 1: Neuroinflammation Model

In a study examining neuroinflammation induced by LPS in microglial cells:

- Objective : To assess the anti-inflammatory effects of the compound.

- Findings : The compound significantly reduced the levels of inflammatory markers compared to control groups, indicating its potential therapeutic application in neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Anticancer Activity

A series of assays were conducted on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Comparative Activity Table

The following table summarizes the biological activities reported for similar compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The imidazole derivatives have been shown to inhibit various cancer cell lines effectively. For instance:

- A study demonstrated that compounds similar to 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and leukemia cell lines (K562) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression:

- Thymidine phosphorylase inhibition has been a focus, where derivatives of imidazole compounds showed enhanced activity compared to standard treatments like adriamycin .

Case Studies

Several case studies have documented the applications and effectiveness of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest analogues include:

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) Structural Differences: Replaces the imidazole-thioether group with a thiazole ring.

N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide Structural Differences: Substitutes the 2,2-dimethylimidazole with a nitro-benzimidazole system and adds a phenoxy linker. Functional Implications: The nitro group may enhance electron-withdrawing effects, influencing redox activity or binding affinity.

Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (e.g., compounds 11–19 in )

- Structural Differences : Incorporates sulfonamide and ester groups instead of the dichlorophenyl acetamide.

- Functional Implications : The sulfonamide moiety could improve solubility or metabolic stability.

Pharmacological and Physicochemical Comparisons

Crystallographic and Stability Insights

- The dichlorophenyl-thiazole acetamide in exhibits a 61.8° dihedral angle between aromatic rings, which may hinder π-π stacking but enhance intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.